molecular formula C8H7NO3 B3416720 3-Hydroxy-6-methoxy-1,2-benzisoxazole CAS No. 89942-57-4

3-Hydroxy-6-methoxy-1,2-benzisoxazole

Cat. No.: B3416720
CAS No.: 89942-57-4
M. Wt: 165.15 g/mol
InChI Key: WVBAYYGFAJXJEX-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxy-1,2-benzisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-6-methoxy-1,2-benzisoxazole are enzymes involved in the metabolic pathways of bacteria, particularly Acinetobacter baumannii . The compound has been found to have significant antibacterial activity against this multi-drug resistant pathogen .

Mode of Action

This compound interacts with its targets by inhibiting the function of key enzymes. This results in the disruption of essential metabolic processes within the bacterial cells, leading to their death . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

The compound affects the metabolic pathways involving 4-hydroxybenzoate . It is suggested that the enzymes chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase could be the potential targets of this compound . These enzymes play crucial roles in the biosynthesis of ubiquinone, a vital component of the electron transport chain in bacteria .

Result of Action

The action of this compound results in the inhibition of bacterial growth, particularly in the case of multi-drug resistant strains of Acinetobacter baumannii . By disrupting key metabolic pathways, the compound effectively kills the bacteria, making it a potential candidate for the development of new antibacterial agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metabolites in the environment can reverse the antibacterial effects of the compound . Additionally, the compound’s activity can be reduced due to biodegradation by soil microbes . Therefore, the environment plays a crucial role in determining the effectiveness of this compound.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methoxy-1,2-benzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring . Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal catalysts, such as toxicity and high costs .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-methoxy-1,2-benzisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-Hydroxy-6-methoxy-1,2-benzisoxazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate biological pathways and interactions due to its bioactive properties.

    Medicine: Preclinical studies have shown its potential as an anticancer agent, inhibiting tumor growth and metastasis.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Comparison with Similar Compounds

    Isoxazole: The parent compound, which shares the core five-membered ring structure.

    Benzisoxazole: A similar compound with a benzene ring fused to the isoxazole ring.

    3,5-Dimethylisoxazole: Another derivative with methyl groups at positions 3 and 5 of the isoxazole ring.

Uniqueness: 3-Hydroxy-6-methoxy-1,2-benzisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyl and methoxy groups enhance its solubility and reactivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methoxy-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)12-9-8(6)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBAYYGFAJXJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290218
Record name 6-Methoxy-1,2-benzisoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-57-4
Record name 6-Methoxy-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89942-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1,2-benzisoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3-dihydro-1,2-benzoxazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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